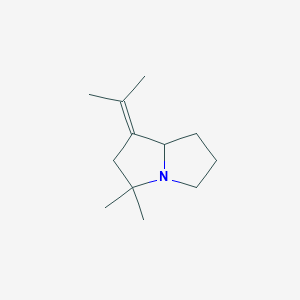
3,3-Dimethyl-1-(propan-2-ylidene)hexahydro-1h-pyrrolizine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-(propan-2-ylidene)hexahydro-1H-pyrrolizine typically involves the reaction of appropriate starting materials under controlled conditions. The specific synthetic routes and reaction conditions can vary depending on the desired yield and purity of the compound. Common methods include the use of organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while ensuring the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-(propan-2-ylidene)hexahydro-1H-pyrrolizine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products.
Scientific Research Applications
3,3-Dimethyl-1-(propan-2-ylidene)hexahydro-1H-pyrrolizine has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic applications and effects on biological systems.
Industry: The compound can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-(propan-2-ylidene)hexahydro-1H-pyrrolizine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological effects, depending on the context of its use. The compound may bind to specific receptors or enzymes, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3,3-Dimethyl-1-(propan-2-ylidene)hexahydro-1H-pyrrolizine include other pyrrolizine derivatives and related nitrogen-containing heterocycles. These compounds share structural similarities but may differ in their chemical properties and applications.
Uniqueness
What sets this compound apart is its specific structural configuration and the unique reactivity it exhibits in various chemical reactions. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
93185-79-6 |
|---|---|
Molecular Formula |
C12H21N |
Molecular Weight |
179.30 g/mol |
IUPAC Name |
5,5-dimethyl-7-propan-2-ylidene-2,3,6,8-tetrahydro-1H-pyrrolizine |
InChI |
InChI=1S/C12H21N/c1-9(2)10-8-12(3,4)13-7-5-6-11(10)13/h11H,5-8H2,1-4H3 |
InChI Key |
RWRCQTCBSIFRRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1CC(N2C1CCC2)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14366324.png)
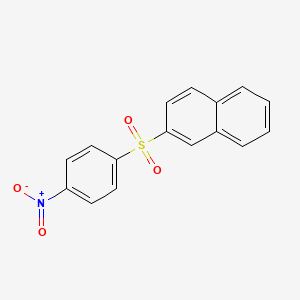
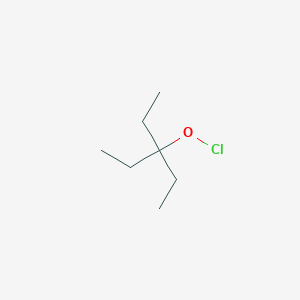
![[1,1'-Binaphthalen]-2-amine, 2'-methoxy-](/img/structure/B14366345.png)

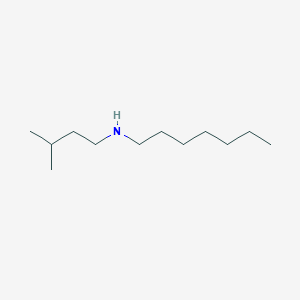

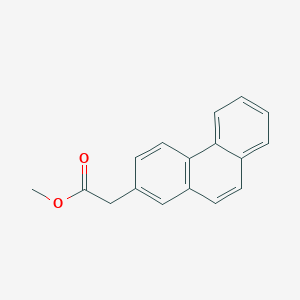
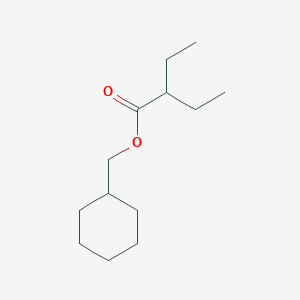
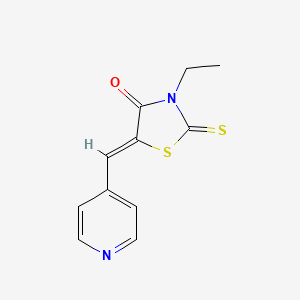
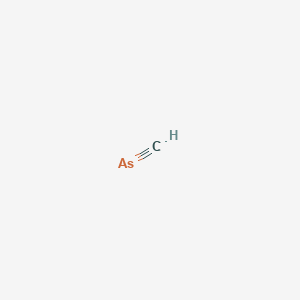
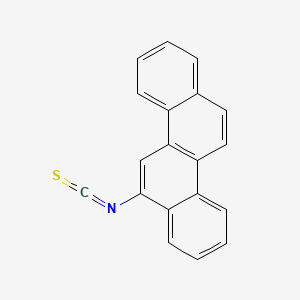
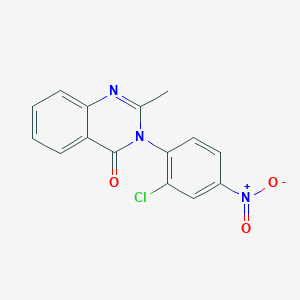
![1-{3-[(Propan-2-yl)sulfanyl]propoxy}-3-(trifluoromethyl)benzene](/img/structure/B14366394.png)
